molecular formula C6H7BrN2 B1265515 (4-Bromophenyl)hydrazine CAS No. 589-21-9

(4-Bromophenyl)hydrazine

Cat. No. B1265515
CAS RN: 589-21-9
M. Wt: 187.04 g/mol
InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
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Patent
US07868157B2

Procedure details

To a 500 mL flask were added p-bromophenylhydrazine 1 (50.3 g, 0.27 mol) glacial acetic acid (300 mL) and 3-methylbutanone (40 mL, 0.37 mol). The mixture was heated at reflux for 4 h and then cooled to rt. The volatile components were removed in vacuo and the residue was partitioned between petroleum ether (350 mL) and water (100 mL). The aqueous phase was washed again with petroleum ether (2×100 mL). The combined organic solutions were dried (MgSO4) and filtered and the solvent was evaporated in vacuo to afford 5-bromo-2,3,3-trimethyl-3H-indole 2 (56.3 g, 87%).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.[CH3:10][CH:11]([CH3:15])[C:12](=O)[CH3:13]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:8]=[C:12]([CH3:13])[C:11]2([CH3:15])[CH3:10]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The volatile components were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between petroleum ether (350 mL) and water (100 mL)
WASH
Type
WASH
Details
The aqueous phase was washed again with petroleum ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(C(=NC2=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.